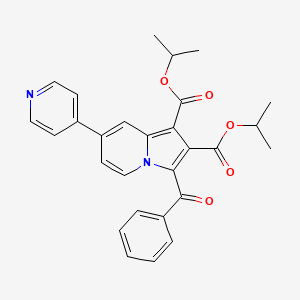
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety. Its molecular formula is C23H18N2O3, and it has a molecular weight of 370.412 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the benzoyl and pyridinyl groups. Common reagents used in these reactions include benzoyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-benzoyl-7-(4-pyridinyl)-1-indolizinecarboxylate: Similar structure but with an ethyl group instead of diisopropyl.
Ethyl 7-benzoyl-3-(2-naphthoyl)-1-indolizinecarboxylate: Contains a naphthoyl group instead of a pyridinyl group.
Ethyl 7-benzoyl-3-(2-thienylcarbonyl)-1-indolizinecarboxylate: Features a thienylcarbonyl group.
Uniqueness
Diisopropyl 3-benzoyl-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
853334-28-8 |
|---|---|
Molecular Formula |
C28H26N2O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
dipropan-2-yl 3-benzoyl-7-pyridin-4-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H26N2O5/c1-17(2)34-27(32)23-22-16-21(19-10-13-29-14-11-19)12-15-30(22)25(24(23)28(33)35-18(3)4)26(31)20-8-6-5-7-9-20/h5-18H,1-4H3 |
InChI Key |
UNNBPPYDSAMNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















